(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile
Description
Properties
IUPAC Name |
(Z)-2-(1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenylpyrazol-4-yl]prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H21N3O2/c29-16-23(21-11-12-26-27(15-21)33-18-32-26)14-24-17-31(25-7-2-1-3-8-25)30-28(24)22-10-9-19-5-4-6-20(19)13-22/h1-3,7-15,17H,4-6,18H2/b23-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMVJMPLMHHYUCV-OEAKJJBVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3C=C(C#N)C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=C(C1)C=C(C=C2)C3=NN(C=C3/C=C(\C#N)/C4=CC5=C(C=C4)OCO5)C6=CC=CC=C6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenitrile , also known by its CAS number 956164-49-1, is a complex organic molecule with potential biological applications. Its unique structure, characterized by a benzodioxole moiety and a pyrazole ring, suggests various pharmacological properties that merit investigation.
Chemical Structure
The molecular formula of the compound is with a molecular weight of 431.50 g/mol. The structural features include:
- A benzodioxole ring that is known for its role in biological activity.
- A pyrazole ring which is often associated with anti-inflammatory and anticancer properties.
Biological Activity Overview
Research into the biological activity of this compound has focused on several key areas:
Anticancer Properties
Studies have indicated that compounds containing pyrazole and benzodioxole structures exhibit significant anticancer activity. For instance:
- Mechanism of Action : The compound may inhibit specific enzymes involved in tumor growth or induce apoptosis in cancer cells. This is often achieved through interaction with cellular signaling pathways that regulate cell proliferation and survival.
Antimicrobial Effects
The presence of the benzodioxole moiety has been linked to antimicrobial properties:
- In vitro Studies : Preliminary tests have shown that the compound exhibits activity against various bacterial strains, suggesting potential as an antimicrobial agent.
Neuroprotective Effects
Recent research has explored the neuroprotective effects of similar compounds:
- Neuroprotection Mechanism : Compounds like this may protect against oxidative stress and inflammation in neural tissues, which are critical factors in neurodegenerative diseases.
Case Studies
Several studies have documented the biological activities of related compounds, providing insights into potential applications:
| Study | Findings |
|---|---|
| Study 1 : Anticancer Activity of Pyrazole Derivatives | Demonstrated that pyrazole derivatives can inhibit cancer cell lines through apoptosis induction. |
| Study 2 : Antimicrobial Activity of Benzodioxole Compounds | Found that certain benzodioxole derivatives showed significant inhibition against Gram-positive and Gram-negative bacteria. |
| Study 3 : Neuroprotective Properties | Highlighted the ability of benzodioxole-containing compounds to reduce oxidative damage in neuronal cells. |
The proposed mechanisms through which (2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(2,3-dihydro-1H-inden-5-yl)-1-phenyl-1H-pyrazol-4-yl]prop-2-enenenitrile exerts its effects include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer metabolism.
- Receptor Modulation : It may act on specific receptors to modulate cellular responses.
- Oxidative Stress Reduction : By scavenging free radicals, it could mitigate oxidative damage.
Q & A
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for yield and stereoselectivity?
Methodological Answer: The synthesis typically involves multi-step protocols, including:
- Pyrazole Core Formation : Cyclocondensation of hydrazine derivatives with diketones or α,β-unsaturated carbonyl precursors. highlights the use of tert-butyl groups to stabilize intermediates during pyrazole synthesis .
- Stereoselective Olefination : Wittig or Horner-Wadsworth-Emmons reactions to install the (Z)-configured nitrile group. Catalytic methods (e.g., tetra-n-butyl ammonium bromide in ) can enhance regioselectivity .
- Functionalization : Suzuki-Miyaura couplings or nucleophilic substitutions to introduce the benzodioxol and dihydroindenyl moieties.
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) improve stereoselectivity in olefination steps.
- Catalyst Screening : As in , tetra-n-butyl ammonium bromide increases substitution efficiency .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates the Z-isomer.
Q. Table 1: Synthetic Route Comparison
| Step | Reagents/Conditions | Yield (%) | Stereoselectivity (Z:E) | Reference |
|---|---|---|---|---|
| Pyrazole Formation | Hydrazine + α,β-unsaturated ketone, 80°C | 65 | N/A | |
| Olefination | Wittig reagent, THF, 0°C | 72 | 85:15 | |
| Coupling | Suzuki-Miyaura (Pd(PPh₃)₄), 70°C | 58 | N/A |
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Assigns proton environments (e.g., benzodioxol methine at δ 5.9–6.1 ppm, pyrazole protons at δ 7.2–8.1 ppm). uses DEPT-135 to confirm quaternary carbons .
- NOESY : Verifies Z-configuration through spatial proximity of the nitrile and indenyl groups.
- X-ray Crystallography : Critical for resolving stereochemistry. reports a mean C–C bond length of 1.486 Å and torsional angles <5° for planar regions .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular ion peaks (e.g., [M+H]⁺ at m/z 462.18).
Q. Table 2: Key Crystallographic Parameters (from )
| Parameter | Value |
|---|---|
| Space Group | P 1 |
| Bond Length (C–C) | 1.486(2) Å |
| R Factor | 0.042 |
| Data-to-Parameter Ratio | 16.3 |
Advanced Research Questions
Q. How can computational methods predict reactivity and stability, and what insights do they provide into stereoelectronic properties?
Methodological Answer:
- Density Functional Theory (DFT) :
- Geometry Optimization : B3LYP/6-31G(d) basis sets model the Z-configuration. Compare computed bond lengths with X-ray data (e.g., C=N bond at 1.15 Å vs. 1.14 Å experimentally) .
- Frontier Molecular Orbitals (FMOs) : HOMO-LUMO gaps (~3.5 eV) indicate susceptibility to nucleophilic attack at the nitrile group.
- NBO Analysis : Delocalization indices quantify conjugation between the pyrazole and benzodioxol rings.
- Molecular Dynamics (MD) : Simulate solvation effects (e.g., DMSO vs. water) on aggregation behavior.
Application Example :
DFT predicts that electron-withdrawing groups (e.g., nitrile) destabilize the pyrazole ring, aligning with ’s observation of reduced yields without tert-butyl stabilization .
Q. What strategies resolve contradictions in biological activity data across experimental models?
Methodological Answer:
- Assay Standardization :
- Dose-Response Curves : Use Hill slopes to compare potency (e.g., IC₅₀ values in neuronal vs. non-neuronal cell lines).
- Control Experiments : Include reference compounds (e.g., ’s anticonvulsant assays with phenytoin as a positive control) .
- Mechanistic Profiling :
- Patch-Clamp Electrophysiology : Directly measure ion channel modulation (e.g., GABAₐ receptor currents).
- Metabolic Stability Tests : Liver microsome assays identify cytochrome P450 interactions that alter efficacy.
Case Study :
If in vitro assays show anticonvulsant activity () but in vivo models do not, investigate blood-brain barrier permeability via logP calculations (predicted logP = 3.2 suggests adequate penetration) .
Q. How does stereochemistry influence pharmacological interactions, and how can this be validated experimentally?
Methodological Answer:
- Docking Studies : AutoDock Vina models Z-isomer binding to target proteins (e.g., benzodiazepine sites on GABAₐ receptors).
- Enantiomer Separation : Chiral HPLC (Chiralpak IA column, hexane/isopropanol) isolates Z and E isomers for independent bioactivity testing.
- Pharmacophore Mapping : Overlay crystal structures () with receptor active sites to identify critical hydrogen bonds (e.g., nitrile → Lys residue) .
Validation :
Correlate docking scores (-9.2 kcal/mol for Z vs. -7.8 kcal/mol for E) with experimental IC₅₀ values to confirm stereochemical specificity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
